
EG 00229
説明
EG 00229は、ニューロピリン1(NRP1)アンタゴニストとして作用することが知られている低分子です。 血管内皮増殖因子A(VEGFA)のNRP1 b1 CendR結合ポケットへの結合を阻害しますが、VEGFAがVEGFR-1およびVEGFR-2に結合することには影響を与えません 。 この化合物は、ヒト臍帯静脈内皮細胞(HUVEC)におけるVEGFA誘発性VEGFR-2チロシンリン酸化の抑制、およびさまざまな癌細胞株におけるVEGFA誘発性細胞遊走および生存の抑制において潜在的な効果を示しています .
科学的研究の応用
Key Features
The compound features a complex structure that includes:
- A benzo[c][1,2,5]thiadiazole moiety, known for its diverse biological activities.
- A thiophene ring which enhances its electronic properties.
- Guanidine group contributing to its biological activity.
Anti-Cancer Activity
(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid has been identified as a potential anti-cancer agent. It functions primarily as an inhibitor of the neuropilin-1 and vascular endothelial growth factor (VEGF-A) interaction, which is crucial in tumor angiogenesis and cancer progression .
Case Study:
In vitro studies have demonstrated that this compound can significantly reduce the proliferation of cancer cells by disrupting the signaling pathways associated with tumor growth. The mechanism involves the inhibition of angiogenic processes, leading to reduced blood supply to tumors.
Neuropilin Receptor Inhibition
The compound acts as a neuropilin receptor antagonist, which plays a vital role in various physiological processes including cell migration and survival. This property makes it a candidate for therapeutic strategies targeting diseases characterized by aberrant cell signaling.
Research Findings:
Studies indicate that compounds with similar structures have shown promising results in inhibiting neuropilin-mediated pathways in cancer models, suggesting that (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid could exhibit comparable efficacy .
Antimicrobial Properties
Emerging research has also highlighted the antimicrobial potential of this compound. Its sulfonamide group is known for antibacterial activity, which may extend to antifungal properties as well.
Experimental Data:
In vitro assays have shown that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial effects against various pathogens. Further studies are required to evaluate the specific efficacy and mechanism of action of this compound against microbial strains.
Summary of Applications
作用機序
EG 00229は、ニューロピリン1のb1 CendR結合ポケットに結合することにより効果を発揮し、これにより血管内皮増殖因子Aの結合が阻害されます。 この阻害は、細胞遊走、増殖、生存に関与する下流シグナル伝達経路の活性化を防ぎます 。 分子標的には、ニューロピリン1と、血管内皮増殖因子受容体を含む関連するシグナル伝達経路が含まれます .
類似の化合物との比較
類似の化合物
EG 00230: 類似の結合特性を持つ別のニューロピリン1アンタゴニストですが、化学構造が異なります。
EG 00231: ニューロピリン1と血管内皮増殖因子受容体2の両方を阻害する化合物であり、より幅広い阻害を提供します。
独自性
This compoundは、血管内皮増殖因子受容体1と2に影響を与えることなく、ニューロピリン1を選択的に阻害するという点で独自です。 この選択的阻害により、複数の受容体を阻害する化合物と比較して、潜在的な副作用が少ない標的治療用途が可能になります .
生化学分析
Biochemical Properties
EG 00229 functions as a neuropilin 1 (NRP1) receptor antagonist. It selectively inhibits the binding of vascular endothelial growth factor A (VEGFA) to the NRP1 b1 domain with an IC50 value of 3 μM . This inhibition does not affect the binding of VEGFA to VEGFR-1 and VEGFR-2 . By reducing VEGFA-induced VEGFR-2 tyrosine phosphorylation in human umbilical vein endothelial cells (HUVECs), this compound attenuates VEGFA-induced cell migration and reduces the viability of A549 lung carcinoma cells in vitro . Additionally, this compound inhibits the binding of the CendR motif in the S1 protein of SARS-CoV-2 to NRP1, thereby reducing the efficiency of SARS-CoV-2 infection in Caco-2 cells .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human umbilical vein endothelial cells (HUVECs), this compound reduces VEGFA-induced cell migration and tyrosine phosphorylation of VEGFR-2 . In A549 lung carcinoma cells, this compound decreases cell viability and enhances the cytotoxicity of chemotherapeutic agents such as paclitaxel and 5-fluorouracil . Furthermore, this compound has been shown to reduce the efficiency of SARS-CoV-2 infection in Caco-2 cells by inhibiting the binding of the virus’s S1 protein to NRP1 .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a neuropilin 1 (NRP1) receptor antagonist. By binding to the NRP1 b1 domain, this compound inhibits the interaction between vascular endothelial growth factor A (VEGFA) and NRP1 . This inhibition prevents the downstream signaling events that are typically triggered by VEGFA binding, such as the phosphorylation of VEGFR-2 and subsequent cell migration and proliferation . Additionally, this compound’s inhibition of the CendR motif in the S1 protein of SARS-CoV-2 reduces the virus’s ability to infect host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time frames. The compound has demonstrated stability and efficacy in inhibiting VEGFA-induced cellular responses over extended periods . Long-term studies have shown that this compound can consistently reduce cell migration and viability in vitro . Additionally, the compound’s ability to inhibit SARS-CoV-2 infection has been maintained over time in Caco-2 cell cultures .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound can enhance its inhibitory effects on VEGFA-induced cellular responses . At excessively high doses, this compound may exhibit toxic or adverse effects, including reduced cell viability and potential off-target interactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a neuropilin 1 (NRP1) receptor antagonist. The compound interacts with enzymes and cofactors that regulate the binding of vascular endothelial growth factor A (VEGFA) to NRP1 . By inhibiting this interaction, this compound affects the metabolic flux and levels of metabolites associated with angiogenesis and tumor progression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit VEGFA binding to NRP1 suggests that it may be localized to areas with high NRP1 expression, such as endothelial cells and tumor tissues . This localization enhances the compound’s efficacy in targeting angiogenesis and tumor growth.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its target, neuropilin 1 (NRP1). The compound is likely to be found in the plasma membrane and cytoplasm, where NRP1 is expressed . This localization allows this compound to effectively inhibit VEGFA binding and subsequent signaling events. Additionally, any post-translational modifications or targeting signals that direct this compound to specific cellular compartments may further influence its activity and function .
準備方法
合成経路と反応条件
EG 00229の合成は、ベンゾチアゾール部分を含むコア構造の調製から始まり、複数の工程を伴います。主な工程は通常、次のとおりです。
ベンゾチアゾールコアの形成: これは、2-アミノベンゼンスルホンアミドとチオニルクロリドを反応させてベンゾチアゾール環を形成することによって達成されます。
カップリング反応: ベンゾチアゾールコアは、次に、スルホンアミド結合を介してチオフェン誘導体とカップリングされます。
L-アルギニンとの最終カップリング: 最終工程では、中間体をL-アルギニンとカップリングして、完全なthis compound構造を形成します。
工業生産方法
This compoundの工業生産は、同様の合成経路に従う可能性がありますが、大規模生産用に最適化されています。これには、高収率反応、効率的な精製方法、およびスケーラブルな反応条件を使用することが含まれ、最終生成物の均一性と純度が保証されます。
化学反応の分析
反応の種類
EG 00229は、次のものを含むいくつかの種類の化学反応を起こします。
置換反応: スルホンアミドおよびチオフェン部分は、求核置換反応に参加することができます。
酸化および還元: ベンゾチアゾール環は酸化および還元反応を起こすことができますが、これらは一般的な使用シナリオではあまり見られません。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、条件は通常、ジメチルスルホキシド(DMSO)などの温和な塩基と溶媒を含みます。
酸化および還元: 過酸化水素または水素化ホウ素ナトリウムなどの試薬を、制御された条件下で使用できます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンとの置換反応は、さまざまなスルホンアミド誘導体を生成する可能性があり、酸化反応はベンゾチアゾール環を変更する可能性があります。
科学研究への応用
化学
化学において、this compoundは、ニューロピリン1と血管内皮増殖因子Aとの相互作用を研究するためのツール化合物として使用されます。 これは、結合メカニズムとニューロピリン1のさまざまな生物学的プロセスにおける役割を理解するのに役立ちます .
生物学
生物学的研究では、this compoundは、細胞シグナル伝達経路におけるニューロピリン1の役割を調査するために使用されます。 これは、癌細胞株における細胞遊走と生存を阻害することが示されており、癌研究のための貴重な化合物となっています .
医学
医学において、this compoundは、癌治療に潜在的な治療用途を持っています。 ニューロピリン1と血管内皮増殖因子Aとの相互作用を阻害することにより、腫瘍の増殖と血管新生を抑制することができ、抗癌療法の有望な候補となっています .
産業
製薬業界では、this compoundは、ニューロピリン1を標的とする新薬の開発に使用されています。 特定のタンパク質-タンパク質相互作用を阻害する能力は、創薬のための貴重なリード化合物となっています .
類似化合物との比較
Similar Compounds
EG 00230: Another neuropilin 1 antagonist with similar binding properties but different chemical structure.
EG 00231: A compound that inhibits both neuropilin 1 and vascular endothelial growth factor receptor 2, offering a broader range of inhibition.
Uniqueness
EG 00229 is unique in its selective inhibition of neuropilin 1 without affecting vascular endothelial growth factor receptor 1 and 2. This selective inhibition allows for targeted therapeutic applications with potentially fewer side effects compared to compounds that inhibit multiple receptors .
生物活性
(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antineoplastic agent , a neuropilin receptor antagonist , and an angiogenesis inhibitor . This article delves into its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a sulfonamide group, and a guanidine moiety. Its molecular formula is C₁₄H₁₈N₄O₄S₂, and it has been identified as having multiple pharmacological targets.
Structural Formula
Neuropilin-1 Inhibition
One of the primary mechanisms of action for this compound is its ability to inhibit neuropilin-1 (NRP1) , a receptor that plays a critical role in angiogenesis and tumor growth. Studies have demonstrated that it can effectively block the binding of vascular endothelial growth factor (VEGF) to NRP1, which is crucial for tumor vascularization and metastasis .
Antineoplastic Activity
The compound has shown promising results in inhibiting cancer cell proliferation. It has been tested against various cancer cell lines with notable efficacy:
Cell Line | IC50 (μM) |
---|---|
HePG-2 (Hepatocellular Carcinoma) | 5.05 |
MCF-7 (Breast Cancer) | 8.10 |
HCT-116 (Colorectal Carcinoma) | 9.18 |
These values indicate that the compound exhibits a strong cytotoxic effect compared to standard treatments like sorafenib .
In Vitro Studies
In vitro studies have revealed that the compound induces apoptosis in cancer cells. For instance, treatment with the compound led to an increase in early and late apoptotic cells, demonstrating its potential to trigger programmed cell death effectively .
Structure-Activity Relationship (SAR)
Research on SAR has highlighted key structural features that enhance biological activity:
- Sulfonamide Group : Essential for maintaining activity; modifications here often lead to loss of function.
- Guanidine Moiety : Critical for interaction with target receptors; alterations can significantly impact potency.
A detailed SAR study indicated that compounds with specific substitutions at the thiophene or benzothiadiazole rings exhibited improved binding affinity and inhibitory activity against NRP1 .
Case Study 1: Efficacy Against Tumor Growth
A study involving xenograft models demonstrated that administration of (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to its dual action as both an angiogenesis inhibitor and an apoptosis inducer .
Case Study 2: Safety Profile Evaluation
In evaluating the safety profile, normal cell lines were subjected to treatment with the compound. The IC50 values were significantly higher than those observed in cancerous cells, indicating a favorable therapeutic index:
Cell Line | IC50 (μM) |
---|---|
Normal Cell Line | 38.77 |
This suggests that the compound selectively targets cancer cells while sparing normal cells, thereby reducing potential side effects associated with traditional chemotherapy .
特性
IUPAC Name |
(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O5S3/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWMEDURALZMEV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。